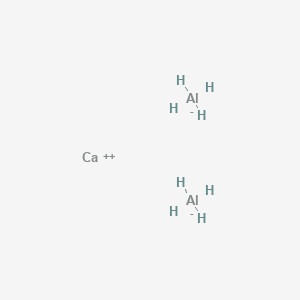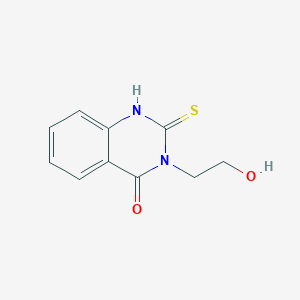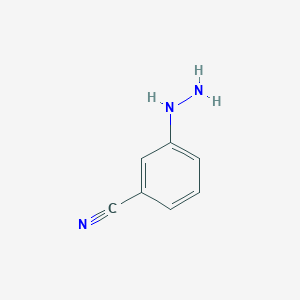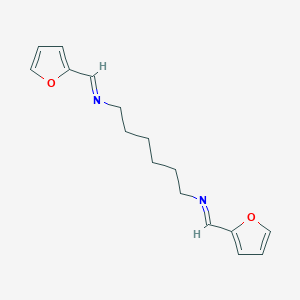
N,N'-Difurfurylidenehexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Difurfurylidenehexane-1,6-diamine (DFHDA) is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. DFHDA is a derivative of hexane-1,6-diamine and is synthesized through a simple reaction between furfural and hexane-1,6-diamine.
Wissenschaftliche Forschungsanwendungen
N,N'-Difurfurylidenehexane-1,6-diamine has been extensively studied for its potential applications in various scientific fields. One of the primary applications of N,N'-Difurfurylidenehexane-1,6-diamine is in the development of organic semiconductors. N,N'-Difurfurylidenehexane-1,6-diamine has been shown to exhibit excellent charge transport properties, making it a promising material for use in electronic devices such as solar cells and transistors.
N,N'-Difurfurylidenehexane-1,6-diamine has also been studied for its potential use as a fluorescent probe. N,N'-Difurfurylidenehexane-1,6-diamine exhibits strong fluorescence properties, making it an ideal candidate for use in fluorescence-based assays for the detection of various biomolecules.
Wirkmechanismus
The mechanism of action of N,N'-Difurfurylidenehexane-1,6-diamine is not fully understood. However, it is believed that N,N'-Difurfurylidenehexane-1,6-diamine interacts with the electron-rich regions of the target molecule, leading to the formation of a stable complex. This complex formation is thought to be responsible for the observed biochemical and physiological effects of N,N'-Difurfurylidenehexane-1,6-diamine.
Biochemische Und Physiologische Effekte
N,N'-Difurfurylidenehexane-1,6-diamine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N,N'-Difurfurylidenehexane-1,6-diamine can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N,N'-Difurfurylidenehexane-1,6-diamine has also been shown to exhibit antioxidant properties, making it a potential candidate for use in the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N,N'-Difurfurylidenehexane-1,6-diamine is its ease of synthesis. N,N'-Difurfurylidenehexane-1,6-diamine can be synthesized using simple laboratory equipment and is readily available at a low cost. However, N,N'-Difurfurylidenehexane-1,6-diamine has some limitations in lab experiments. N,N'-Difurfurylidenehexane-1,6-diamine is highly sensitive to moisture and air, which can lead to degradation of the compound. Additionally, N,N'-Difurfurylidenehexane-1,6-diamine exhibits poor solubility in water, which can limit its use in aqueous-based experiments.
Zukünftige Richtungen
For N,N'-Difurfurylidenehexane-1,6-diamine research include the development of new organic semiconductors, investigation of the potential use of N,N'-Difurfurylidenehexane-1,6-diamine as a fluorescent probe, and further studies to elucidate the mechanism of action of N,N'-Difurfurylidenehexane-1,6-diamine.
Synthesemethoden
N,N'-Difurfurylidenehexane-1,6-diamine is synthesized through a simple reaction between furfural and hexane-1,6-diamine. The reaction involves the condensation of furfural with hexane-1,6-diamine in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain N,N'-Difurfurylidenehexane-1,6-diamine in its pure form.
Eigenschaften
CAS-Nummer |
17329-19-0 |
|---|---|
Produktname |
N,N'-Difurfurylidenehexane-1,6-diamine |
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
1-(furan-2-yl)-N-[6-(furan-2-ylmethylideneamino)hexyl]methanimine |
InChI |
InChI=1S/C16H20N2O2/c1(3-9-17-13-15-7-5-11-19-15)2-4-10-18-14-16-8-6-12-20-16/h5-8,11-14H,1-4,9-10H2 |
InChI-Schlüssel |
LMXJMWBWWSFMLA-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C=NCCCCCCN=CC2=CC=CO2 |
Kanonische SMILES |
C1=COC(=C1)C=NCCCCCCN=CC2=CC=CO2 |
Andere CAS-Nummern |
17329-19-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)
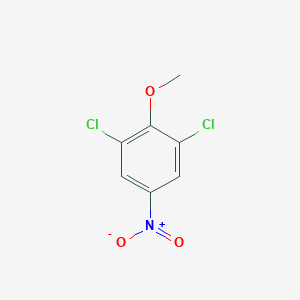
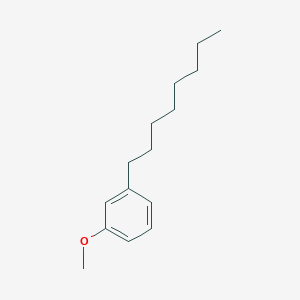
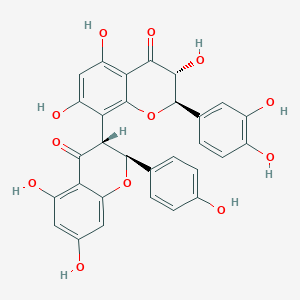
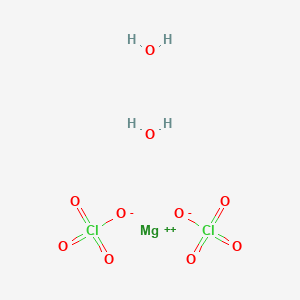
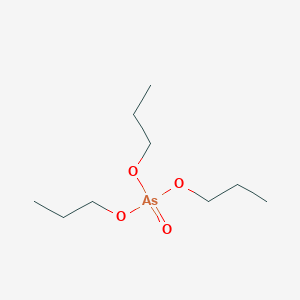
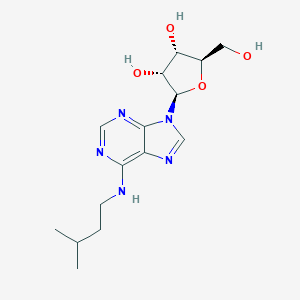
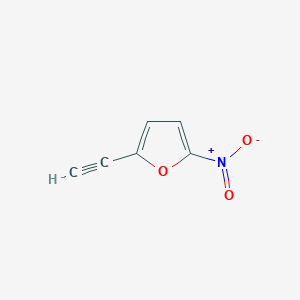
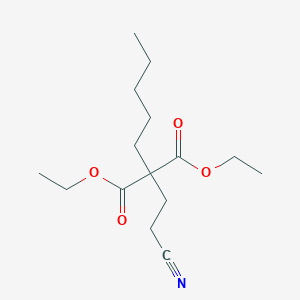
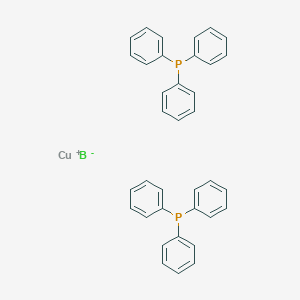
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
